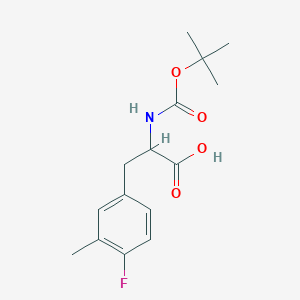
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with a fluorine and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 4-fluoro-3-methylbenzaldehyde in a condensation reaction to form the corresponding Schiff base.
Reduction and Hydrolysis: The Schiff base is reduced using a reducing agent such as sodium borohydride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine and methyl substituents on the phenyl ring.
2-((Tert-butoxycarbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid: Contains a chlorine substituent instead of fluorine.
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-ethylphenyl)propanoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of both fluorine and methyl substituents on the phenyl ring of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic and steric properties, making it distinct from its analogs. These features can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
Molekularformel |
C15H20FNO4 |
|---|---|
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
3-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-10(5-6-11(9)16)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
RQLKXVIKZNFUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



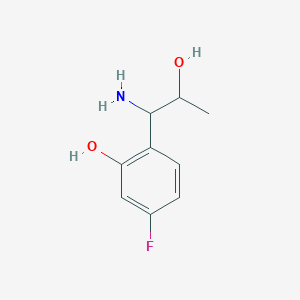

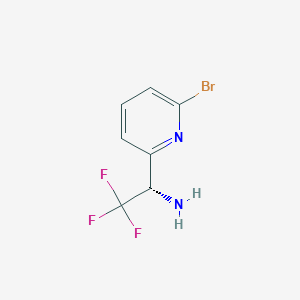
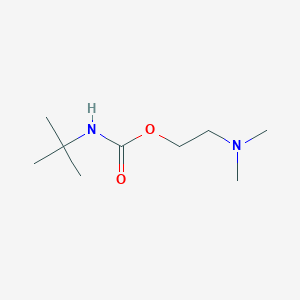

![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)
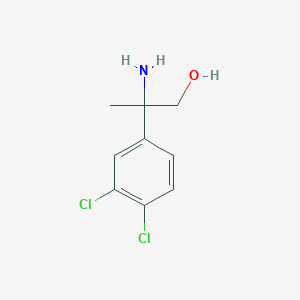
![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)
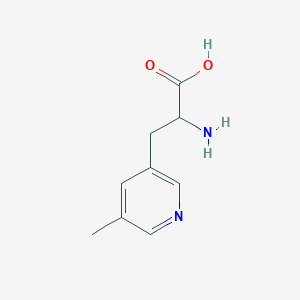
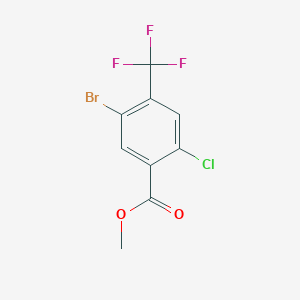

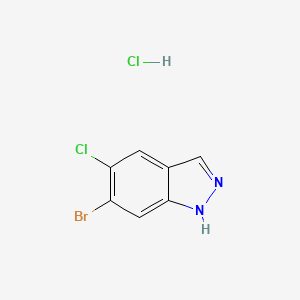
![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
